

# An In-depth Technical Guide to the TP-110 (P110) Peptide Inhibitor

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## Compound of Interest

Compound Name: TP-110

Cat. No.: B612070

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### Abstract

**TP-110**, more commonly referred to in scientific literature as P110, is a rationally designed, cell-permeable heptapeptide inhibitor that selectively targets the pathological interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).<sup>[1][2][3]</sup> Excessive Drp1-mediated mitochondrial fission is a key pathological event in a range of diseases, particularly neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease.<sup>[1][4][5]</sup> P110 has demonstrated significant therapeutic potential in preclinical models by mitigating aberrant mitochondrial fragmentation, reducing oxidative stress, and preventing subsequent cellular demise.<sup>[1][5][6]</sup> This document provides a comprehensive technical overview of P110, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.

### Core Concepts and Mechanism of Action

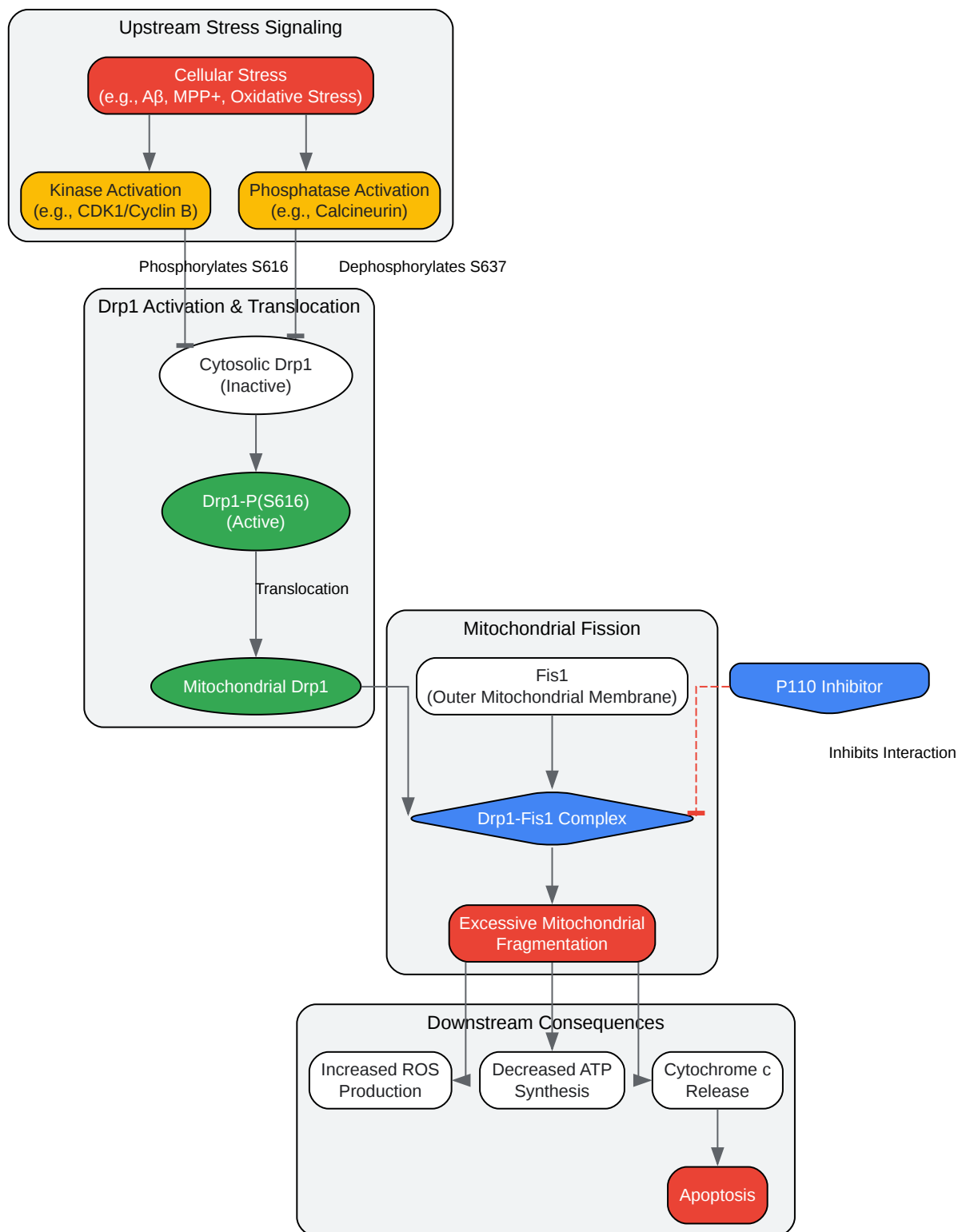
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Pathological stress, such as oxidative stress, can lead to the hyperactivation of Drp1, a large GTPase responsible for mitochondrial fission.<sup>[7]</sup> This process is initiated by the translocation of Drp1 from the cytosol to the outer mitochondrial membrane,

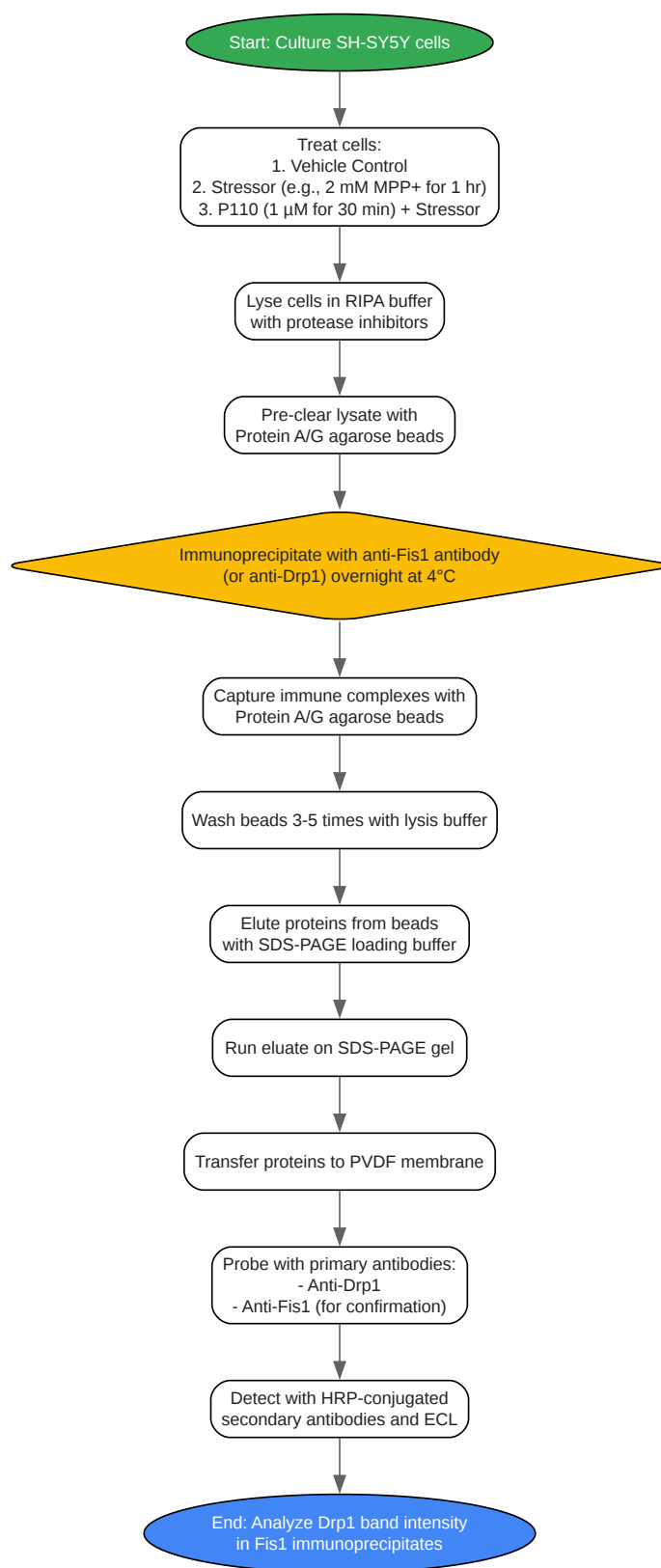
where it interacts with adaptor proteins, including Fis1.[1] The Drp1-Fis1 interaction is particularly associated with pathological, stress-induced fission.[8]

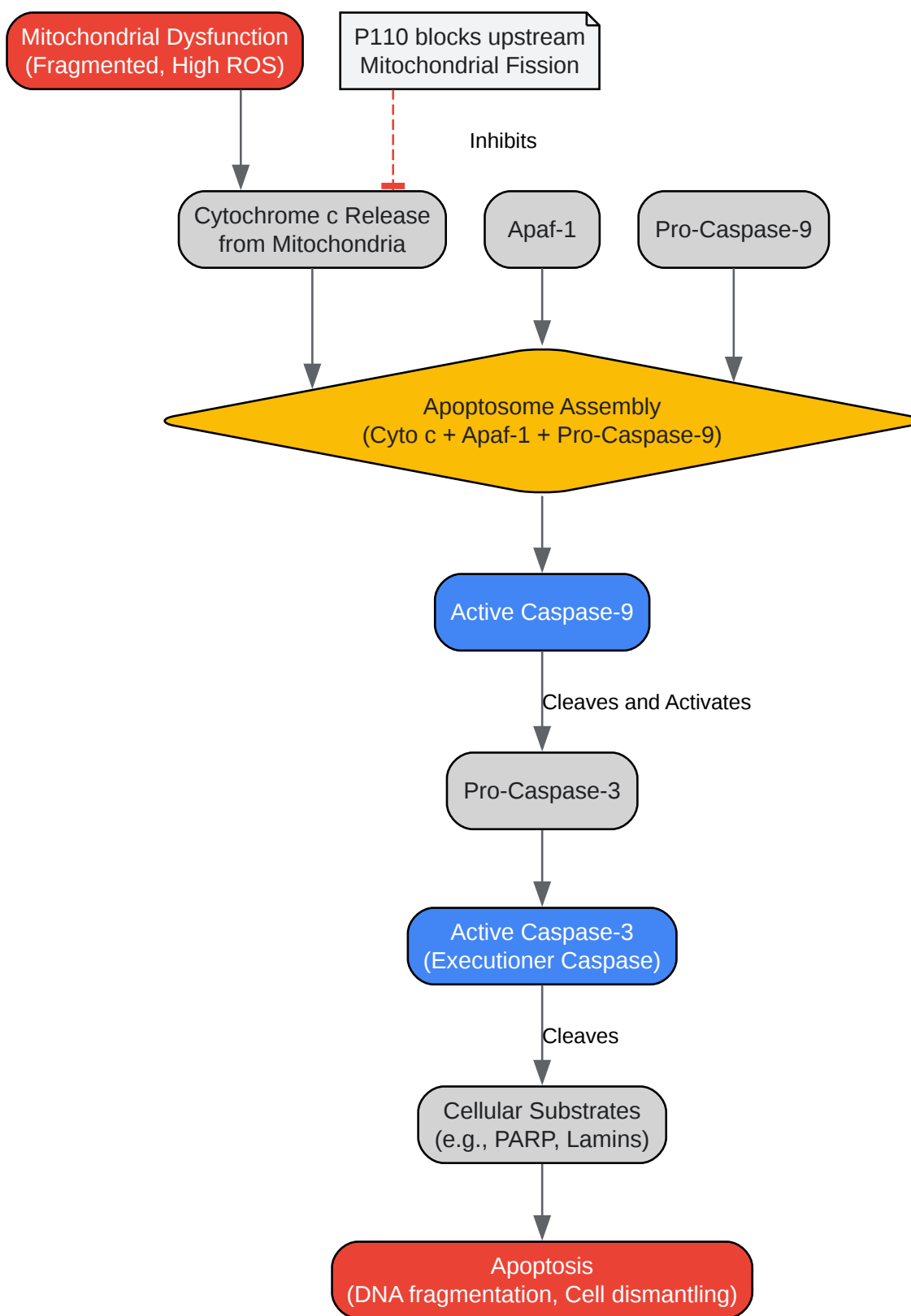
P110 is a seven-amino-acid peptide that was designed to mimic a homologous sequence between Drp1 and Fis1.[3] By competitively inhibiting the Drp1-Fis1 interaction, P110 prevents the recruitment and assembly of Drp1 at the mitochondrial membrane.[5][9] This selective inhibition of a pathological interaction leaves the physiological, homeostatic mitochondrial fission, which is mediated by other adaptor proteins like Mff, largely unaffected.[8] The primary downstream effects of P110 are the preservation of mitochondrial integrity and function, leading to neuroprotective and cytoprotective outcomes.[1][5]

## Signaling Pathway of Pathological Mitochondrial Fission

Under conditions of cellular stress (e.g., exposure to toxins like MPP<sup>+</sup> or amyloid-beta peptides), a signaling cascade is initiated that leads to the activation of Drp1. This involves post-translational modifications, notably the phosphorylation of Drp1 at serine 616 and the dephosphorylation of serine 637, which promote its translocation to the mitochondria.[7][10] Once at the outer mitochondrial membrane, Drp1 interacts with Fis1, oligomerizes, and constricts the mitochondrial tubules, leading to fission. This excessive fragmentation results in dysfunctional mitochondria, increased production of reactive oxygen species (ROS), a decline in ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[5][6]







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